Prothoate
Overview
Description
Prothoate is an organothiophosphate insecticide and acaricide, known for its effectiveness in controlling a variety of pests such as aphids, spider mites, psyllids, lace bugs, and thrips . It is recognized as an extremely hazardous substance under the U.S. Emergency Planning and Community Right-to-Know Act . The chemical formula for this compound is C₉H₂₀NO₃PS₂, and it has a molar mass of 285.36 g/mol .
Mechanism of Action
Target of Action
Prothoate is an organothiophosphate insecticide . The primary targets of this compound are insects and mites . It acts by inhibiting the activity of acetylcholinesterase, an enzyme that is essential for the proper functioning of the nervous system in insects .
Mode of Action
this compound interacts with its targets by binding to the active site of the acetylcholinesterase enzyme, thereby inhibiting its activity . This inhibition disrupts the normal functioning of the nervous system in insects, leading to their paralysis and eventual death .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cholinergic pathway . By inhibiting acetylcholinesterase, this compound prevents the breakdown of acetylcholine, a neurotransmitter that transmits signals in the nervous system. This leads to an accumulation of acetylcholine at the nerve synapses, causing continuous stimulation of the nerves, paralysis, and death of the insect .
Pharmacokinetics
Like other organophosphates, it is likely that this compound is absorbed through the insect’s cuticle and distributed throughout its body, where it exerts its toxic effects .
Result of Action
The primary result of this compound’s action is the disruption of the nervous system in insects, leading to their paralysis and death . This makes this compound an effective insecticide and acaricide .
Preparation Methods
Synthetic Routes and Reaction Conditions: Prothoate is synthesized through a multi-step process involving the reaction of diethyl phosphorochloridothioate with isopropylamine and acetic anhydride. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for efficiency and yield. The process includes purification steps to ensure the final product meets the required purity standards .
Chemical Reactions Analysis
Types of Reactions: Prothoate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phosphorus atom, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols and amines are commonly employed.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the reagents and conditions used .
Scientific Research Applications
Prothoate has several scientific research applications:
Chemistry: Used as a model compound in studies of organophosphate chemistry and reaction mechanisms.
Biology: Investigated for its effects on acetylcholinesterase activity in various organisms.
Medicine: Studied for its potential use in developing treatments for parasitic infections.
Industry: Utilized in the formulation of pesticides and acaricides for agricultural use.
Comparison with Similar Compounds
Malathion: Another organophosphate insecticide with a similar mechanism of action but different chemical structure.
Parathion: A more toxic organophosphate insecticide, also inhibiting acetylcholinesterase.
Diazinon: An organophosphate insecticide used for similar purposes but with a different safety profile.
Uniqueness: Prothoate is unique due to its specific chemical structure, which provides a balance between efficacy and safety when used under controlled conditions. Its relatively lower toxicity compared to compounds like parathion makes it a preferred choice in certain applications .
Properties
IUPAC Name |
2-diethoxyphosphinothioylsulfanyl-N-propan-2-ylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20NO3PS2/c1-5-12-14(15,13-6-2)16-7-9(11)10-8(3)4/h8H,5-7H2,1-4H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTXHFDHVLBDJIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=S)(OCC)SCC(=O)NC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20NO3PS2 | |
Record name | PROTHOATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/5161 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8037627 | |
Record name | Prothoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8037627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Prothoate is a colorless crystalline solid, with a camphor-like odor. Technical product is an amber to yellow semi-solid. Used as an insecticide and an acaricide. (EPA, 1998), Colorless to yellow solid with an odor of camphor; mp = 28.5 deg C; Technical product: Amber to yellow semi-solid; [HSDB] | |
Record name | PROTHOATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/5161 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Prothoate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/7600 | |
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Solubility |
SOLIDIFIES AT 21 TO 24 °C; AMBER TO YELLOW SEMI-SOLID; MISCIBLE AT 20 °C WITH MOST ORGANIC SOLVENTS; SOLUBILITY LESS THAN: 10 G/KG GLYCEROL, 20 G/KG LIGHT PETROLEUM, 30 G/KG CYCLOHEXANE, HEXANE & HIGHER PETROLEUM FRACTIONS /TECHNICAL PRODUCT/, Miscible with most organic solvents e.g. hexane, cyclohexane, higher petroleum fractions <30. Light petroleum <20, glycerol <10 (all in g/kg , 20 °C), In water, 2.5X10+3 mg/L at 20 °C | |
Record name | TRIMETHOATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2844 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.151 at 89.6 °F (EPA, 1998) - Denser than water; will sink, 1.151 at 32 °C | |
Record name | PROTHOATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/5161 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | TRIMETHOATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2844 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.0001 mmHg at 104 °F (EPA, 1998), 0.0000975 [mmHg], 9.75X10-5 mm Hg at 40 °C | |
Record name | PROTHOATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/5161 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Prothoate | |
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URL | https://haz-map.com/Agents/7600 | |
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Record name | TRIMETHOATE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2844 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
The signs of poisoning due to organophosphorus cmpd are those due to accumulation of acetylcholine & hence overstimulation of parasympathetic nervous system. It is usual to divide them under 3 headings: muscarinic, nicotinic & central. Muscarinic signs ... consist of hypersalivation, lacrimation, sweating & nasal discharge. Miosis, dyspnea, vomiting, diarrhea & frequency of urination ... Nicotinic effects consist of fasciculation of muscles, weakness & paralysis. Central nervous system effects include nervousness, apprehension, ataxia, convulsions & coma. Death is due to resp failure, or sometimes cardiac arrest. There is little difference between signs produced by different organophosphorus compounds, but route of absorption may influence one system more than another. /Organophosphorus cmpd/, Organophosphorus derivatives act by combining with and inactivating the enzyme acetylcholinesterase. ... The inactivation of cholinesterase by cholinesterase inhibitor pesticides allows the accumulation of large amounts of acetylcholine, with resultant widespread effects that may be ... separated into 4 categories: (1) Potentiation of postganglionic parasympathetic activity. ... (2) Persistent depolarization of skeletal muscle ... (3) Initial stimulation following depression of cells of central nervous system ... (4) Variable ganglionic stimulation or blockade ... /Cholinesterase inhibitor pesticides/, The main feature of the toxic mechanism of organophosphorus pesticides is inhibition of the esterase enzyme activity, in particular of cholinesterase, which plays an important physiological part. Organophosphorus pesticides can also indirectly interact with the biochemical receptors of acetylcholine. /Organophosphorus pesticides/, Organophosphates poison insects and humans primarily by phosphorylation of the acetylcholinesterase enzyme at nerve endings. /Organophosphate Cholinesterase-inhibiting pesticides/, For more Mechanism of Action (Complete) data for TRIMETHOATE (6 total), please visit the HSDB record page. | |
Record name | TRIMETHOATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2844 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless yellow crystals (tech is an amber to yellow semi-solid) | |
CAS No. |
2275-18-5 | |
Record name | PROTHOATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/5161 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Prothoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2275-18-5 | |
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Record name | Prothoate [BSI:ISO] | |
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Record name | Prothoate | |
Source | EPA DSSTox | |
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Record name | Prothoate | |
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Record name | PROTHOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4V035A5L4B | |
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Record name | TRIMETHOATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2844 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
83.3 °F Technical product solidifies at 70-75 °F. (EPA, 1998), 28.5 °C | |
Record name | PROTHOATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/5161 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | TRIMETHOATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2844 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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